REACTION_CXSMILES
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Br[C:2]1[CH:10]=[CH:9][C:5]2=[N:6][O:7][N:8]=[C:4]2[CH:3]=1.[CH2:11](O)[CH3:12]>>[CH:11]([C:2]1[CH:10]=[CH:9][C:5]2=[N:6][O:7][N:8]=[C:4]2[CH:3]=1)=[CH2:12]
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Name
|
|
Quantity
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5.5 g
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Type
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reactant
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Smiles
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BrC1=CC=2C(=NON2)C=C1
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Name
|
potassium vinylfluoroborate
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Quantity
|
7.4 g
|
Type
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reactant
|
Smiles
|
|
Name
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PdCl2(dppf)-CH2Cl2Adduct
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Quantity
|
1.088 g
|
Type
|
reactant
|
Smiles
|
|
Name
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TEA
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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75 mL
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Type
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reactant
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was then degassed
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Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 hrs
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Duration
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3 h
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Type
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ADDITION
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Details
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The reaction was diluted with ethyl acetate
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Type
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WASH
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Details
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washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated to dryness
|
Type
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CUSTOM
|
Details
|
The residue was purified through a 330 g ISCO Redi-Sep silica gel plug
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Type
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WASH
|
Details
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eluted with 20% ETOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=2C(=NON2)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |